

application of 6beta-Hydroxy 21-Acetyloxy Budesonide in pharmaceutical quality control

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Compound of Interest

Compound Name: 6beta-Hydroxy 21-Acetyloxy
Budesonide

Cat. No.: B584706

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Application Note and Protocol

Introduction

This document provides a comprehensive guide for the application of 6β-Hydroxy 21-Acetyloxy Budesonide as a reference standard in the quality control of Budesonide active pharmaceutical ingredient (API) and finished drug products. Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. The presence of impurities in pharmaceutical products can impact both safety and efficacy. Therefore, robust analytical methods are required to detect and quantify these impurities to ensure product quality and patient safety.^{[1][2]}

6β-Hydroxy 21-Acetyloxy Budesonide is a known related substance of Budesonide. Its monitoring and control are crucial during drug development and routine manufacturing. This document outlines the significance of this impurity, provides a detailed analytical protocol for its quantification using High-Performance Liquid Chromatography (HPLC), and discusses the establishment of acceptance criteria based on international regulatory guidelines.

Role of 6 β -Hydroxy 21-Acetyloxy Budesonide in Quality Control

6 β -Hydroxy 21-Acetyloxy Budesonide serves as a critical reference standard for several quality control applications:

- **Impurity Profiling:** Characterizing the impurity profile of Budesonide API and drug products.
- **Analytical Method Validation:** Validating the specificity, linearity, accuracy, and precision of analytical methods for related substances.
- **Stability Studies:** Monitoring the formation of degradation products, including 6 β -Hydroxy 21-Acetyloxy Budesonide, under various stress conditions (e.g., heat, light, humidity, and pH).
- **Routine Quality Control:** Ensuring that batches of Budesonide API and finished products meet the established specifications for purity.

Regulatory Framework for Impurity Control

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances and products.^{[1][2]} Specifically, the ICH Q3A(R2) and Q3B(R2) guidelines outline the thresholds for reporting, identification, and qualification of impurities.^{[1][2]} The acceptance criteria for a specified impurity like 6 β -Hydroxy 21-Acetyloxy Budesonide are typically established based on toxicological data and the manufacturing process capability.

Quantitative Data Summary

The acceptance criteria for impurities in Budesonide are dictated by pharmacopeial monographs and regulatory filings. While a specific limit for 6 β -Hydroxy 21-Acetyloxy Budesonide is not explicitly stated in the general monographs reviewed, the principles of ICH Q3B(R2) can be applied to establish a suitable limit for a specified, identified impurity. The reporting, identification, and qualification thresholds are based on the maximum daily dose (MDD) of the drug.

Table 1: Illustrative ICH Q3B(R2) Thresholds for Impurities in New Drug Products

Maximum Daily Dose	Reporting Threshold	Identification Threshold	Qualification Threshold
≤ 1 g	0.1%	0.2%	0.5%
> 1 g	0.05%	0.15%	0.25%

Note: These are general thresholds and the specific limit for 6β-Hydroxy 21-Acetyloxy Budesonide should be justified based on batch data and safety information.

Experimental Protocol: Quantification of 6β-Hydroxy 21-Acetyloxy Budesonide by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the determination of 6β-Hydroxy 21-Acetyloxy Budesonide in Budesonide drug substance.

Materials and Reagents

- 6β-Hydroxy 21-Acetyloxy Budesonide Reference Standard
- Budesonide Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, purified)
- Phosphoric acid (analytical grade)
- Potassium dihydrogen phosphate (analytical grade)

Instrumentation

- HPLC system equipped with a UV detector
- Data acquisition and processing software

- Analytical balance
- Volumetric flasks and pipettes
- pH meter

Chromatographic Conditions

Table 2: HPLC Chromatographic Parameters

Parameter	Condition
Column	C18, 4.6 mm x 250 mm, 5 μ m
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.2) (50:50, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	240 nm
Injection Volume	20 μ L
Column Temperature	30 $^{\circ}$ C
Run Time	Approximately 30 minutes

Preparation of Solutions

- Phosphate Buffer (pH 3.2): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to obtain a 25 mM solution. Adjust the pH to 3.2 with phosphoric acid.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of 6 β -Hydroxy 21-Acetyloxy Budesonide Reference Standard in methanol to obtain a stock solution. Dilute the stock solution with the mobile phase to a final concentration of approximately 1.0 μ g/mL.
- Sample Solution: Accurately weigh and dissolve approximately 25 mg of Budesonide drug substance in 25 mL of methanol. Dilute 5.0 mL of this solution to 50.0 mL with the mobile phase.

System Suitability

Inject the standard solution and verify the system suitability parameters. The theoretical plates for the 6 β -Hydroxy 21-Acetyloxy Budesonide peak should be not less than 2000, and the tailing factor should be not more than 2.0.

Analysis

Inject the sample solution and record the chromatogram. Identify the peak corresponding to 6 β -Hydroxy 21-Acetyloxy Budesonide based on its retention time relative to the Budesonide peak.

Calculation

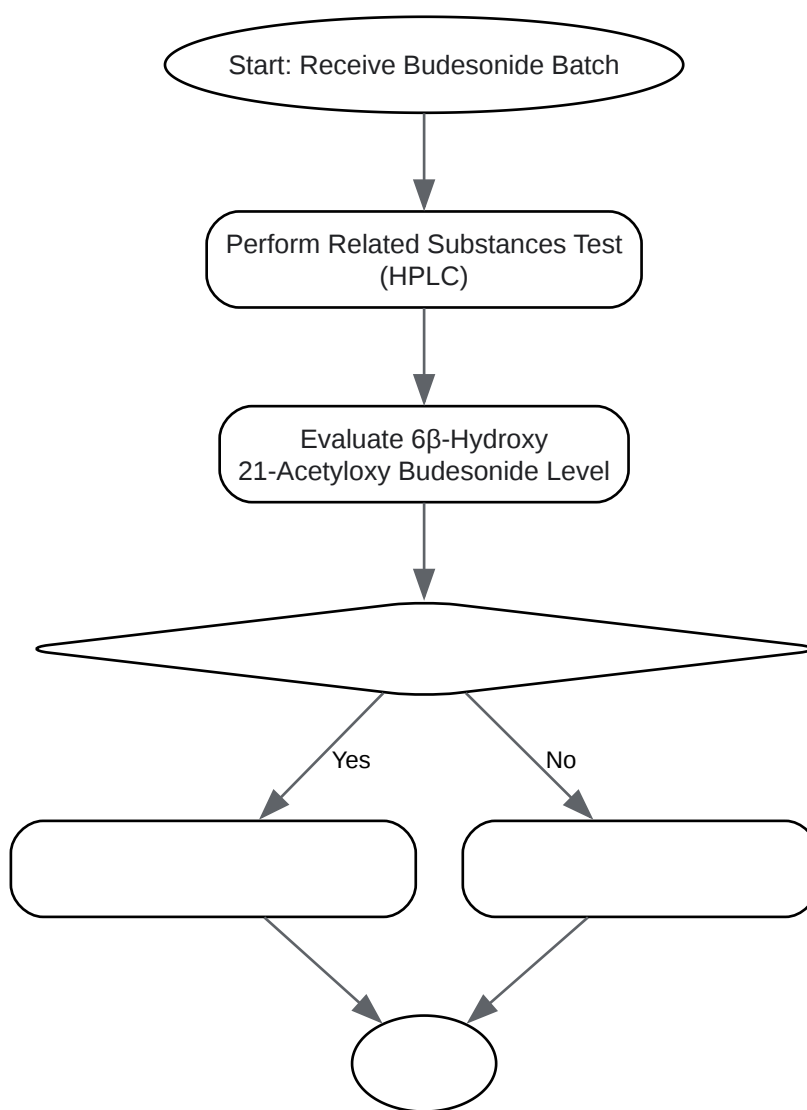
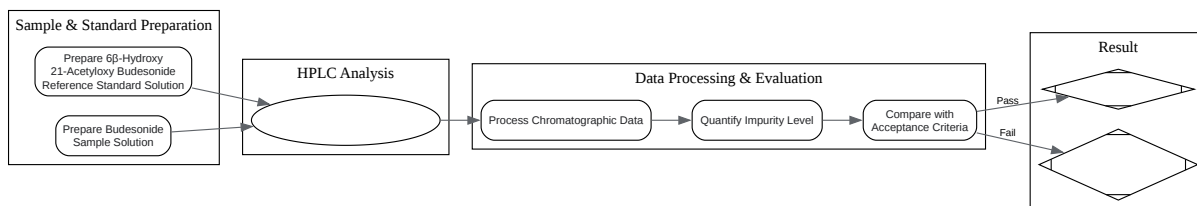
Calculate the percentage of 6 β -Hydroxy 21-Acetyloxy Budesonide in the Budesonide sample using the following formula:

Where:

- Area_impurity is the peak area of 6 β -Hydroxy 21-Acetyloxy Budesonide in the sample chromatogram.
- Area_standard is the peak area of 6 β -Hydroxy 21-Acetyloxy Budesonide in the standard chromatogram.
- Concentration_standard is the concentration of the 6 β -Hydroxy 21-Acetyloxy Budesonide standard solution (in mg/mL).
- Concentration_sample is the concentration of the Budesonide sample solution (in mg/mL).

Visualizations

Logical Workflow for Impurity Analysis



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References

- 1. drugfuture.com [drugfuture.com]
- 2. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
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